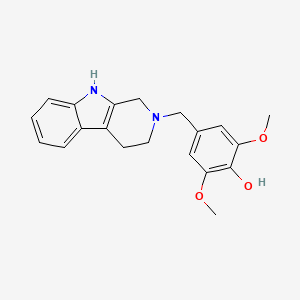![molecular formula C13H15N3O2 B5142612 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as OPA or Oxaprozin, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and sports injuries.
Mechanism of Action
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to have a number of biochemical and physiological effects, including reducing the production of prostaglandins, reducing inflammation and pain, and inhibiting platelet aggregation. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide in lab experiments is that it is a well-established and widely used NSAID, which makes it easier to compare results across studies. However, one limitation of using N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is that it may not be suitable for all types of experiments, particularly those that require the use of animals or human subjects.
Future Directions
There are several future directions for research on N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of research is the development of new formulations of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the long-term effects of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide use, particularly in patients with chronic inflammatory conditions. Additionally, there is a need for further research on the mechanisms of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide and its potential use in the treatment of other conditions, such as cancer and neurodegenerative diseases.
In conclusion, N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and inflammation. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several advantages and limitations for use in lab experiments, and there are several future directions for research on this drug.
Synthesis Methods
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 4-methylbenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of triethylamine to form 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl chloride. This intermediate is then reacted with propanamide in the presence of sodium hydride to form N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide.
Scientific Research Applications
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied in various scientific research applications, including in vitro and in vivo studies. In vitro studies have demonstrated that N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide inhibits the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. In vivo studies have shown that N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide reduces inflammation and pain in animal models of arthritis and other inflammatory conditions.
properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMPSFXWTGCNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
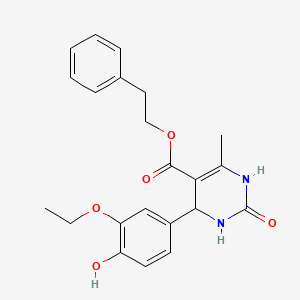
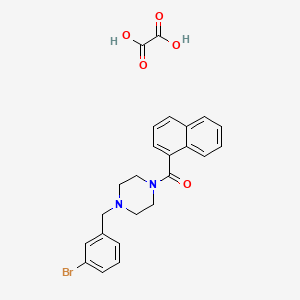
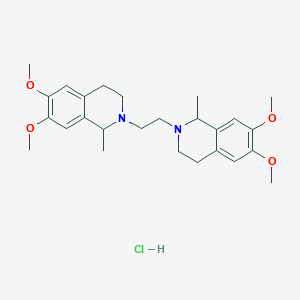
![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
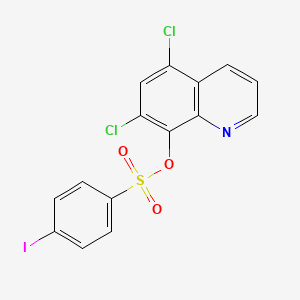
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
